molecular formula C9H19ClNO4+ B1663038 Acetyl dl-carnitine chloride CAS No. 2504-11-2

Acetyl dl-carnitine chloride

Cat. No. B1663038
CAS RN: 2504-11-2
M. Wt: 240.7 g/mol
InChI Key: JATPLOXBFFRHDN-UHFFFAOYSA-N
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Description

Acetyl-L-carnitine is an acetylated form of the essential mitochondrial metabolite L-carnitine . It is catabolized by plasma esterases into carnitine . It facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation, enhances acetylcholine production, and stimulates protein and membrane phospholipid synthesis . It is also a weak cholinergic receptor agonist and an intermediate in lipid metabolism .


Synthesis Analysis

Acetyl-L-carnitine is synthesized from the essential mitochondrial metabolite L-carnitine . It is catabolized by plasma esterases into carnitine . It facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation, enhances acetylcholine production, and stimulates protein and membrane phospholipid synthesis .


Molecular Structure Analysis

The molecular structure of Acetyl-L-Carnitine consists of a hydroxyl group (-OH) at one end and an acetyl group (-COCH3) at the other end, connected by a four-carbon chain . The chemical formula is C9H18ClNO4 and the molecular weight is 239.696 .


Chemical Reactions Analysis

Acetyl-L-carnitine is involved in several chemical reactions. It can be synthesized in vitro on the esterification of choline by acetyl-I-carnityl CoA . It also increases the oxidation rate of the branched-chain 2-oxo acid 3-methyl-2-butanoate in isolated rat muscle mitochondria in the absence of carnitine when used at a concentration of 1 mM .


Physical And Chemical Properties Analysis

Acetyl-L-carnitine is important in the beta-oxidation of fatty acids and the acetyl moiety can be used to maintain acetyl-CoA levels . It also has the potential to act as a molecular chaperone and interact with large molecules such as proteins and membrane lipids and change the conformation of the larger molecules and possibly alter their functional activity .

Scientific Research Applications

Neurological Health

Acetyl-DL-carnitine hydrochloride has been studied for its potential benefits in neurological health. It is known to cross the blood-brain barrier and may improve neuronal energetics and repair mechanisms. It also influences acetylcholine production in the central nervous system (CNS), which could have implications for conditions like depression and dementia .

Metabolic Function

This compound has been observed to assist in mitochondrial fatty acid metabolism. It’s under investigation for its effects on metabolism and metabolic modifications, particularly in athletes who use it as a supplement for improved performance .

Mood Disorders

In clinical studies, Acetyl-DL-carnitine hydrochloride has shown promise in normalizing elevated cortisol levels and improving mood assessments in depressed elderly adults .

Reproductive Health

There is ongoing research into the potential of Acetyl-DL-carnitine hydrochloride as an alternative treatment for infertility, particularly in cases related to conditions like polycystic ovary syndrome (PCOS) .

Metabolic Disorders Screening

The quantification of carnitine and acylcarnitines, including Acetyl-DL-carnitine hydrochloride, is of interest for screening for research and metabolic disorders. A method involving high-performance liquid chromatography and tandem mass spectrometry has been developed for this purpose .

Mechanism of Action

Target of Action

The primary target of (+/-)-Acetylcarnitine Chloride, also known as Acetyl-DL-carnitine hydrochloride or Acetyl dl-carnitine chloride, is the mitochondria in cells. It plays a crucial role in energy metabolism by facilitating the transport of fatty acids into the mitochondria for beta-oxidation .

Mode of Action

Acetylcarnitine interacts with its target, the mitochondria, by donating its acetyl group to the carnitine shuttle. This shuttle is responsible for transporting long-chain fatty acids across the mitochondrial membrane. The acetyl group is then used in the citric acid cycle (Krebs cycle) to generate ATP, the primary energy currency of the cell .

Biochemical Pathways

The key biochemical pathway affected by Acetylcarnitine is the beta-oxidation of fatty acids and the citric acid cycle . By donating its acetyl group, Acetylcarnitine facilitates the breakdown of fatty acids, leading to the production of ATP. This process also leads to the production of water and carbon dioxide .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acetylcarnitine are as follows:

Result of Action

The molecular and cellular effects of Acetylcarnitine’s action include increased energy production and potentially improved mitochondrial function. By facilitating the transport of fatty acids into the mitochondria for beta-oxidation, Acetylcarnitine helps increase the production of ATP. This can lead to improved cellular function and vitality .

Action Environment

Environmental factors such as diet and physical activity can influence the action of AcetylcarnitinePhysical activity can also influence the efficacy of Acetylcarnitine by increasing the demand for ATP and thus potentially enhancing the utilization of Acetylcarnitine .

Safety and Hazards

Acetyl-L-carnitine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(2-acetyloxy-3-carboxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPLOXBFFRHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Acetyl dl-carnitine chloride

CAS RN

2504-11-2, 5080-50-2, 287389-45-1
Record name (±)-Acetylcarnitine chloride
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Record name Acetyl dl-carnitine chloride
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Record name (±)-(2-acetoxy-3-carboxypropyl)trimethylammonium chloride
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Record name 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, chloride (1:1), (2R)
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Record name (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate hydrochloride
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Record name 287389-45-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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